3-(2,4-Dibromophenoxy)pyridin-2-amine
Description
3-(2,4-Dibromophenoxy)pyridin-2-amine is a brominated pyridine derivative characterized by a pyridin-2-amine core substituted with a 2,4-dibromophenoxy group at the 3-position.
Properties
Molecular Formula |
C11H8Br2N2O |
|---|---|
Molecular Weight |
344.00 g/mol |
IUPAC Name |
3-(2,4-dibromophenoxy)pyridin-2-amine |
InChI |
InChI=1S/C11H8Br2N2O/c12-7-3-4-9(8(13)6-7)16-10-2-1-5-15-11(10)14/h1-6H,(H2,14,15) |
InChI Key |
UUAQGBUABJHYAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Anti-inflammatory Agents
- TAC5 Series (e.g., TAC5-a): These derivatives inhibit TLR3/7/8/9-mediated NF-κB activation, suppressing TNF-α/IL-6 in macrophages and monocytes. TAC5-a reduced psoriasis and lupus symptoms in murine models .
- This compound: While unstudied, bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in inflammatory targets, analogous to TAC5’s halogenated motifs.
Antimicrobial Agents
- Schiff Bases (e.g., Compound III in ) : Brominated derivatives exhibit solvent-dependent growth inhibition against S. aureus and E. coli, with MIC values influenced by substituent polarity .
- This compound: The dibromophenoxy group may enhance membrane penetration compared to mono-halogenated analogues, though this requires experimental validation.
Structure-Activity Relationships (SAR)
- Halogen Position: Ortho-substituted bromines (as in this compound) may sterically hinder target binding compared to para-substituted analogues, but enhance thermal stability .
- Ether vs. Schiff Base Linkages: Ether-linked compounds (e.g., phenoxy-pyridines) generally exhibit higher metabolic stability than Schiff bases, which are prone to hydrolysis .
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